1,1-Diethoxycyclohexane

Catalog No.
S574246
CAS No.
1670-47-9
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diethoxycyclohexane

CAS Number

1670-47-9

Product Name

1,1-Diethoxycyclohexane

IUPAC Name

1,1-diethoxycyclohexane

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-3-11-10(12-4-2)8-6-5-7-9-10/h3-9H2,1-2H3

InChI Key

MWUDABUKTZAZCX-UHFFFAOYSA-N

SMILES

CCOC1(CCCCC1)OCC

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

1,1-diethoxycyclohexane

Canonical SMILES

CCOC1(CCCCC1)OCC

1.1-Diethoxycyclohexane (also known as cyclohexanone diethyl acetal or cyclohexanone diethyl ketal) is a colorless liquid with a mild odor. While not extensively used in research itself, it serves as a precursor for various ketones and aldehydes frequently employed in scientific investigations [].

Precursor to Ketones and Aldehydes:

1.1-Diethoxycyclohexane undergoes acid hydrolysis to yield cyclohexanone, a valuable intermediate in organic synthesis. Cyclohexanone finds applications in the production of numerous pharmaceuticals, nylon 6, and various resins [, ].

Protecting Group Strategy:

The acetal protecting group present in 1,1-diethoxycyclohexane offers temporary protection for the carbonyl group (C=O) in various molecules. This protection allows for selective modification of other functional groups within the molecule while keeping the carbonyl group intact. The acetal group can be readily removed under acidic or basic conditions, revealing the original carbonyl functionality.

Solvent Applications:

1,1-Diethoxycyclohexane exhibits suitable solvent properties, making it a valuable tool in some research settings. Its low boiling point (76-78 °C) and inertness towards many functional groups allow its use in various extraction and recrystallization processes [].

1,1-Diethoxycyclohexane is an organic compound with the chemical formula C₁₀H₂₀O₂. It is classified as a diethyl acetal of cyclohexanone, characterized by the presence of two ethoxy groups attached to the first carbon of the cyclohexane ring. This compound is a colorless liquid at room temperature and is known for its unique structural properties, which influence its reactivity and potential applications in various fields.

Typical of ethers and acetals. Notably, it can undergo thermal elimination reactions in the gas phase, producing various byproducts such as ethanol and ethylene. In studies, it has been observed that when subjected to specific conditions, 1,1-diethoxycyclohexane can yield products through unimolecular elimination mechanisms . Additionally, it can react with other reagents to form ethers or undergo hydrolysis under acidic conditions.

1,1-Diethoxycyclohexane can be synthesized through a carbonyl addition reaction involving cyclohexanone and ethanol in the presence of an acid catalyst. The process typically yields the desired acetal product with moderate efficiency; for instance, one study reported a yield of approximately 59% . The general reaction mechanism involves the formation of a hemiacetal intermediate followed by dehydration to form the acetal.

The applications of 1,1-diethoxycyclohexane are primarily found in organic synthesis and chemical research. Its unique structure allows it to serve as a precursor for various chemical transformations. Additionally, due to its ether-like properties, it may find utility as a solvent or reagent in laboratory settings. Its role as an intermediate in organic synthesis highlights its importance in developing more complex molecules.

Several compounds share structural similarities with 1,1-diethoxycyclohexane. Here are some notable examples:

Compound NameStructure TypeUnique Features
CyclohexanoneKetoneParent compound for diethyl acetal synthesis
2,2-DiethoxypropaneDiethyl acetalExhibits different elimination products
Ethyl acetateEsterCommon solvent with distinct reactivity
Diethyl etherEtherKnown for its volatility and use as an anesthetic

Uniqueness: 1,1-Diethoxycyclohexane's uniqueness lies in its cyclohexane ring structure combined with two ethoxy groups at the same carbon atom, distinguishing it from other diethyl acetals and ethers that may have different structural arrangements or functional groups.

Physical Description

Colourless to pale yellow clear liquid; Fruity, liquor, rum, tobacco, woody aroma

XLogP3

2.4

Density

0.911-0.921 (20°)

UNII

84QSY8U161

GHS Hazard Statements

Aggregated GHS information provided by 1451 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 120 of 1451 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1331 of 1451 companies with hazard statement code(s):;
H412 (96.69%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

1670-47-9

Wikipedia

Cyclohexanone diethyl ketal

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexane, 1,1-diethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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